molecular formula C13H16N2O2 B13489264 tert-Butyl (5-ethynyl-3-methylpyridin-2-yl)carbamate

tert-Butyl (5-ethynyl-3-methylpyridin-2-yl)carbamate

Cat. No.: B13489264
M. Wt: 232.28 g/mol
InChI Key: VUWOUYSQIHAWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with an ethynyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:

    Formation of the Boc-protected amine: The amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Substitution reactions: The Boc-protected amine is then subjected to substitution reactions to introduce the ethynyl and methyl groups onto the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed as a protecting group for amines in peptide synthesis.

Biology:

  • Investigated for its potential use in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine:

  • Explored for its potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target molecule. The ethynyl and methyl groups on the pyridine ring can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • tert-Butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
  • tert-Butyl (2-methylpyridin-3-yl)carbamate

Comparison:

  • tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate is unique due to the presence of both ethynyl and methyl groups on the pyridine ring, which can influence its reactivity and binding properties.
  • Similar compounds may lack one or both of these substituents, leading to differences in their chemical behavior and applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-6-10-7-9(2)11(14-8-10)15-12(16)17-13(3,4)5/h1,7-8H,2-5H3,(H,14,15,16)

InChI Key

VUWOUYSQIHAWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.